Marbofloxacin (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

马波沙星 (盐酸盐) 是一种第三代氟喹诺酮类抗生素,主要用于兽医学。它是一种羧酸衍生物,以其广谱杀菌活性而闻名。 马波沙星对多种革兰氏阴性和革兰氏阳性细菌有效,包括对其他抗生素具有抗药性的菌株 . 它通常用于治疗动物感染,特别是犬和猫的皮肤、呼吸系统和泌尿系统感染 .

准备方法

合成路线和反应条件: 马波沙星的制备涉及多个步骤。其中一种方法包括将公开为式 (V) 的化合物与苯甲烷、三乙胺和 N-甲基哌嗪混合,将混合物加热 8-12 小时,冷却至室温,然后加入纯化水和氢氧化钾。反应在 60-90°C 下继续进行 3-5 小时,然后冷却并用盐酸调节 pH 值。 然后用二氯甲烷萃取该化合物并浓缩 .

工业生产方法: 在工业环境中,马波沙星的合成被优化为高产率和高纯度。 该过程涉及在受控条件下反应中间体化合物,包括特定温度和压力,以确保有效生产马波沙星 .

化学反应分析

反应类型: 马波沙星会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 通常使用氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 通常涉及卤素或亲核试剂,在特定条件下。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羟基化衍生物,而还原可能会生成脱氧化合物 .

科学研究应用

Infections in Dogs and Cats

Marbofloxacin is primarily indicated for treating:

- Skin Infections : Effective against bacterial skin infections caused by pathogens such as Staphylococcus intermedius and Escherichia coli.

- Urinary Tract Infections : Commonly used for cystitis and other urinary tract infections associated with susceptible bacteria.

- Respiratory Infections : Utilized in treating pneumonia and other respiratory conditions caused by bacteria like Mannheimia haemolytica .

Dosage Guidelines :

- For dogs: 2.75 - 5.5 mg/kg once daily.

- For cats: 1.25 mg/lb once daily, with potential increases to 2.5 mg/lb based on clinical response .

| Application Area | Common Pathogens | Dosage (mg/kg) |

|---|---|---|

| Skin Infections | Staphylococcus intermedius, E. coli | 2.75 - 5.5 |

| Urinary Tract Infections | E. coli, Proteus mirabilis | 1.25 - 2.5 |

| Respiratory Infections | Mannheimia haemolytica | 2.75 - 5.5 |

Bovine Applications

Marbofloxacin is also approved for use in cattle, particularly for:

- Bovine Respiratory Disease (BRD) : Effective in treating infections caused by Mannheimia haemolytica or Pasteurella multocida .

- Coliform Mastitis : A study demonstrated that marbofloxacin combined with Flunixin showed significant effects on blood parameters in cows suffering from coliform mastitis .

Pharmacokinetics

Research indicates that marbofloxacin exhibits favorable pharmacokinetic properties when administered via various routes, including intravenous and intramuscular injections. A study assessing its pharmacokinetics after intravenous administration revealed significant concentrations in synovial fluid, suggesting its efficacy in joint infections .

Case Study 1: Treatment of Skin Infections

A clinical trial involving cats with bacterial skin infections treated with marbofloxacin demonstrated a resolution rate of approximately 87% at the lower dosage of 1.25 mg/lb .

Case Study 2: Coliform Mastitis in Cattle

In a study involving twenty cows with coliform mastitis, treatment with marbofloxacin resulted in significant changes in hematological parameters, including increased white blood cell counts and altered serum enzyme levels, indicating an effective response to treatment .

Safety and Side Effects

While generally well-tolerated, marbofloxacin can lead to side effects such as gastrointestinal disturbances (vomiting, diarrhea) and potential central nervous system stimulation in sensitive individuals or young animals due to risks of cartilage abnormalities .

作用机制

马波沙星通过损害细菌 DNA 旋转酶来发挥作用,DNA 旋转酶是 DNA 复制和转录中必不可少的酶。这种抑制导致快速的杀菌活性,在暴露后 20-30 分钟内引起细胞死亡。 该化合物对分裂和非分裂细菌都有效,并且不需要蛋白质和 RNA 合成来发挥作用 .

类似化合物:

环丙沙星: 另一种具有广谱活性的氟喹诺酮类药物。

恩诺沙星: 用于兽医学,类似于马波沙星。

左氧氟沙星: 一种用于人类医学的第三代氟喹诺酮类药物。

独特性: 马波沙星的独特之处在于其在兽医学中的特殊应用及其对多种细菌菌株(包括对其他抗生素具有抗药性的菌株)的有效性。 它能够快速起效,并且具有显著的抗生素后效应,使其成为治疗感染的宝贵工具 .

相似化合物的比较

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Enrofloxacin: Used in veterinary medicine, similar to Marbofloxacin.

Levofloxacin: A third-generation fluoroquinolone used in human medicine.

Uniqueness: Marbofloxacin is unique due to its specific application in veterinary medicine and its effectiveness against a wide range of bacterial strains, including those resistant to other antibiotics. Its ability to act rapidly and its significant post-antibiotic effect make it a valuable tool in treating infections .

生物活性

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. Its broad-spectrum antibacterial activity, pharmacokinetics, and clinical applications make it a significant compound in treating bacterial infections in animals. This article explores the biological activity of marbofloxacin, including its mechanism of action, efficacy against various pathogens, case studies, and pharmacological data.

Marbofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The bactericidal activity is concentration-dependent, with effective cell death occurring within 20 to 30 minutes of exposure to susceptible bacteria .

Spectrum of Activity

Marbofloxacin demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria. Below is a summary of its effectiveness against various pathogens:

| Pathogen Type | Specific Pathogens |

|---|---|

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Salmonella spp., Klebsiella spp., Campylobacter, and more. |

| Gram-Positive Bacteria | Staphylococcus (including MRSA), Streptococcus, and Mycoplasma spp. |

| Other Pathogens | Brucella spp., Mycobacterium spp., and Chlamydia trachomatis. |

The minimum inhibitory concentrations (MICs) for marbofloxacin have been evaluated against various isolates associated with canine and feline diseases, confirming its broad-spectrum efficacy .

Pharmacokinetics

Marbofloxacin is administered both orally and parenterally. It exhibits good absorption and distribution in tissues, with a prolonged half-life allowing for once-daily dosing in most cases. The drug's pharmacokinetic properties have been studied extensively:

- Bioavailability : Approximately 90% when administered orally.

- Half-life : Ranges from 6 to 12 hours depending on the route of administration.

- Tissue Distribution : High concentrations found in lung, liver, kidney, and synovial fluid .

Clinical Applications

Marbofloxacin is primarily used to treat infections in dogs and cats, particularly those affecting the skin, respiratory system, urinary tract, and mammary glands. Typical dosing regimens include:

- Dogs : 2.75 to 5.5 mg/kg once daily for a duration of at least five days.

- Cats : Similar dosing as dogs but adjusted based on clinical response.

The maximum treatment duration is usually capped at 30 days unless otherwise indicated due to concurrent infections .

Case Study 1: Treatment of Coliform Mastitis in Cattle

A study investigated the effects of marbofloxacin combined with Flunixin Meglumine in treating coliform mastitis in cattle. Significant changes were observed in hematological parameters post-treatment:

- RBC Count : Decreased significantly during the first two weeks.

- WBC Count : Increased significantly post-treatment.

- Liver Enzymes : Elevated AST and ALP levels were noted; however, ALT levels decreased .

Case Study 2: Efficacy in Canine Dermatology

In a clinical setting involving a Bichon Frise diagnosed with superficial necrolytic dermatitis (SND), marbofloxacin was part of the treatment regimen alongside nutritional modifications. The patient showed improvement in clinical signs approximately three weeks after initiating treatment .

Side Effects and Contraindications

While generally well-tolerated, marbofloxacin can cause side effects such as gastrointestinal disturbances (vomiting, diarrhea), central nervous system stimulation (rare), and potential cartilage damage in young animals. It is contraindicated in growing animals due to these risks .

属性

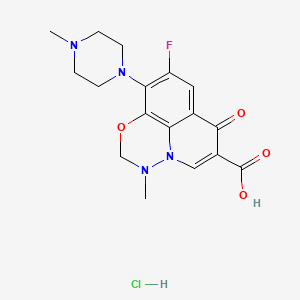

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRYFLKYXNBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。